1-(7-(3-Fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone
Description
1-(7-(3-Fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone (CAS 691368-95-3) is a triazolopyrimidine derivative with a 3-fluorophenyl substituent at position 7 and a methyl group at position 3. This compound, designated as UCB-FcRn-84 in structural studies, has been investigated for its binding affinity to the neonatal Fc receptor (FcRn), a critical regulator of IgG antibody homeostasis. Its molecular formula is C₁₄H₁₃FN₄O, with a molecular weight of 278.28 g/mol. The compound exists as a racemate and can be resolved into enantiomers via chiral chromatography using a Chiralpak AD phase.
Properties
IUPAC Name |
1-[7-(3-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN4O/c1-8-12(9(2)20)13(10-4-3-5-11(15)6-10)19-14(18-8)16-7-17-19/h3-7,13H,1-2H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQSTVRQHOITGSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC(=CC=C3)F)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(7-(3-Fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone belongs to the triazolo-pyrimidine family, which is known for its diverse biological activities. This article reviews its biological activity based on various studies, focusing on its potential as an antiviral and anticancer agent.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
- Molecular Formula : C14H13FN4O
- Molecular Weight : 288.27 g/mol
- CAS Number : 803743-70-6
This compound features a 3-fluorophenyl group and a 5-methyl substituent on a triazolo-pyrimidine core, which may enhance its lipophilicity and metabolic stability.
Antiviral Activity
Recent studies have demonstrated that derivatives of triazolo-pyrimidines exhibit significant antiviral properties. Specifically, compounds similar to This compound have shown effectiveness against various viral pathogens by inhibiting viral replication mechanisms.
- Mechanism of Action :
- Case Studies :
Anticancer Activity
The anticancer potential of triazolo-pyrimidine derivatives has also been extensively studied.
-
Cell Line Studies :
- Compounds in this class have shown significant antiproliferative effects against various cancer cell lines including MCF-7 (breast cancer), HCT-116 (colon cancer), and MGC-803 (gastric cancer). For instance, one derivative exhibited an IC50 value of 0.53 µM against HCT-116 cells .
- The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase through inhibition of key signaling pathways such as ERK .
-
Research Findings :
- A study reported that certain derivatives could inhibit tubulin polymerization, leading to growth inhibition in cancer cells .
- Another investigation highlighted that specific modifications in the triazolo-pyrimidine structure could enhance its anticancer activity by targeting different cellular pathways .
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of selected triazolo-pyrimidine derivatives:
| Compound Name | Structural Features | Antiviral Activity | Anticancer Activity |
|---|---|---|---|
| This compound | 3-Fluorophenyl & 5-Methyl | Moderate | Significant |
| 7-(4-Fluorophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine | 4-Fluorophenyl & N-phenyl | High | Moderate |
| 5-Amino-7-(4-fluorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine | Amino group substitution | Low | High |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Triazolopyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of the target compound and its structural analogs:
Physicochemical Properties
- Lipophilicity : The 3-fluorophenyl group in the target compound confers moderate lipophilicity (predicted logP ~2.5), whereas the benzodioxole derivative (logP ~1.8) is more polar due to oxygen-rich substituents.
- Solubility : The benzyloxy-substituted analog (C₂₁H₂₀N₄O₂) exhibits improved aqueous solubility compared to halogenated derivatives.
Key Research Findings
Chiral Resolution : The target compound’s enantiomers were isolated with 100% enantiomeric excess, critical for studying FcRn’s stereoselective binding.
Substituent Impact : Fluorine atoms at position 3 (vs. 3,5-difluoro) optimize FcRn affinity by balancing electronic effects and steric constraints.
Synthetic Efficiency : Microwave synthesis reduced reaction times for difluorophenyl analogs but yielded lower purity (97.8% ee vs. 100% ee for the target compound).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
